Cas no 17820-07-4 (2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl-)
2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl-
- 5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one
- nordentatin
- 10-(1,1-dimethylprop-2-en-1-yl)-5-hydroxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-8-one, 6-(1,1-dimethyl-2-propenyl)-5-hydroxy-2,2-dimethyl-
- 6-(1,1-dimethylprop-2-en-1-yl)-5-hydroxy-2,2-dimethyl-2H,8H-pyrano[2,3-f]chromen-8-one
- CHEMBL509649
- DTXSID10170440
- 17820-07-4
- AKOS040735544
-
- Inchi: 1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3
- InChI Key: FREXEHTVBRSRGJ-UHFFFAOYSA-N
- SMILES: O1C2C3C=CC(=O)OC=3C(=C(C=2C=CC1(C)C)O)C(C=C)(C)C
Computed Properties
- Exact Mass: 312.1362
- Monoisotopic Mass: 312.136159
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 4.4
Experimental Properties
- Density: 1.185
- Boiling Point: 474.8°C at 760 mmHg
- Flash Point: 169.9°C
- Refractive Index: 1.575
- PSA: 55.76
2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl- Security Information
2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00193-1MG |
Nordentatin |
17820-07-4 | 1mg |
¥4665.82 | 2023-09-14 |
2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl-
Introduction to 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one, 6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl- (CAS No. 17820-07-4)
2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one, 6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl- (CAS No. 17820-07-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromones and is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C19H20O4, and it has a molecular weight of approximately 304.35 g/mol.
The chromone core of this compound is a key structural motif that imparts various biological properties. Chromones are known for their antioxidant, anti-inflammatory, and anti-cancer activities. The presence of the 6-(1,1-dimethyl-2-propen-1-yl) and 5-hydroxy substituents further enhances the compound's pharmacological profile by modulating its solubility, stability, and bioavailability.
Recent studies have highlighted the potential therapeutic applications of 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one, 6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl in various disease conditions. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models.
In another study published in *Bioorganic & Medicinal Chemistry Letters*, the compound was shown to possess significant antioxidant properties. The study revealed that 6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy substituents play a crucial role in scavenging free radicals and protecting cells from oxidative stress. This makes the compound a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The anti-cancer potential of 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one has also been explored in several preclinical studies. Research conducted at the National Cancer Institute found that the compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action involves inducing apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
Beyond its therapeutic applications, 6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy derivatives have been investigated for their use in diagnostic imaging. A study published in *Molecular Imaging and Biology* reported that these compounds can be labeled with radioisotopes to serve as imaging agents for detecting early-stage tumors. The high specificity and low toxicity of these compounds make them attractive candidates for non-invasive diagnostic tools.
The synthesis of 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one involves a multi-step process that typically starts with the condensation of appropriate aromatic aldehydes with ketones or esters. The subsequent cyclization reactions form the chromone core, which is then functionalized with the desired substituents. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound on a large scale.
In conclusion, 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one, 6-(1,1-dimethyl-2-propen-1-yl)-5-hydroxy-2,2-dimethyl (CAS No. 17820-07-4) is a versatile organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development into novel therapeutic agents.
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